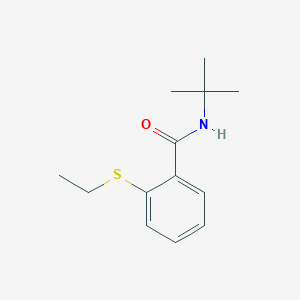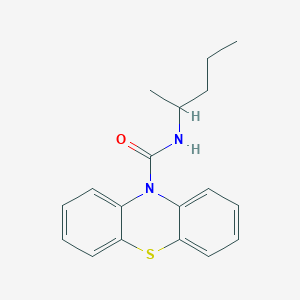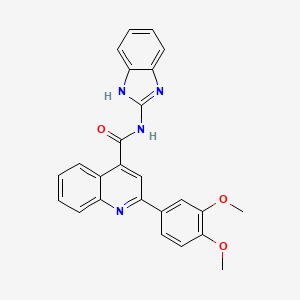
N-tert-butyl-2-(ethylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(ethylsulfanyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, an ethylsulfanyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-(ethylsulfanyl)benzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper triflate (Cu(OTf)2) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of solvent-free conditions and recyclable catalysts like sulfated polyborate has been reported to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, trifluoromethane sulfonic acid, and various metal catalysts. Reaction conditions often involve moderate temperatures and solvent-free environments to enhance efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-tert-butyl-2-(ethylsulfanyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities by binding to active sites or altering protein conformation. Pathways involved in its action include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl-2-(ethylsulfanyl)benzamide include:
- N-tert-butyl-2-benzothiazolesulfenamide
- N-tert-butylbenzamide
- N-ethyl-2-(ethylsulfanyl)benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and ethylsulfanyl groups provide steric hindrance and electronic effects that influence its behavior in various reactions .
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
N-tert-butyl-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NOS/c1-5-16-11-9-7-6-8-10(11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
YENLEXWXGMCNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide](/img/structure/B11164339.png)
![N~1~-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11164342.png)
![N-benzyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B11164366.png)

![4-(acetylamino)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11164378.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11164387.png)
![1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164390.png)
![6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B11164398.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11164401.png)
![ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11164409.png)
![3-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11164416.png)
![1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B11164425.png)
![Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11164433.png)
